1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea
Description
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,4-difluorophenyl group and a urea linkage connecting to a 3-methoxyphenyl moiety. The oxadiazole ring enhances metabolic stability and electronic properties, while the fluorine atoms and methoxy group modulate lipophilicity and binding interactions.
Properties
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c1-24-11-4-2-3-10(8-11)19-15(23)20-16-22-21-14(25-16)12-6-5-9(17)7-13(12)18/h2-8H,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYLIQZMUGDCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea is a derivative of 1,3,4-oxadiazole known for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A 1,3,4-oxadiazole ring.
- A 2,4-difluorophenyl substituent.
- A 3-methoxyphenyl urea moiety.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 320.29 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values have been reported in the range of 10-20 µM.
- A549 (Lung Cancer) : Similar compounds showed IC50 values around 15 µM.
These findings suggest that modifications in the oxadiazole structure can enhance biological activity against cancer cells .
The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Induction of apoptosis through caspase activation.
- Inhibition of key signaling pathways involved in cell proliferation.
For example, studies indicated that the activation of p53 and subsequent caspase-3 cleavage were critical for inducing apoptosis in MCF-7 cells .
Case Studies
- Study on MCF-7 Cells :
- In Vivo Studies :
Comparative Activity Table
The following table summarizes the biological activity of various oxadiazole derivatives compared to standard drugs:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Doxorubicin | MCF-7 | 20 | DNA intercalation |
| 5a-b (Oxadiazole Derivative) | MDA-MB-231 | 12 | Inhibition of proliferation |
| Tamoxifen | MCF-7 | 10 | Estrogen receptor modulation |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with key analogs:
| Compound Name | Molecular Formula | Heterocyclic Core | Key Substituents | Notable Properties/Activity | Evidence ID |
|---|---|---|---|---|---|
| Target: 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(3-methoxyphenyl)urea | Not explicitly provided | 1,3,4-oxadiazole | 2,4-Difluorophenyl, 3-methoxyphenyl urea | N/A (structural inference from analogs) | [7, 9] |
| 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea | C₁₈H₁₆F₂N₄O₃ | 1,3,4-oxadiazole | 2,4-Difluorophenyl, 4-methoxyphenethyl | Similar core; ethyl linker modifies bioavailability | [7] |
| 1-(3-Methoxyphenyl)-3-[5-(tert-butyl)isoxazol-3-yl]urea | C₁₅H₁₉N₃O₃ | Isoxazole | tert-Butyl, 3-methoxyphenyl urea | Altered electronic profile due to isoxazole | [3] |
| 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | C₁₆H₁₂ClN₅O₂S | 1,3,4-thiadiazole | 2-Chlorophenyl, 2-methoxyphenyl urea | Thiadiazole core; lower metabolic stability | [4] |
| 1-(3-Methoxyphenyl)-3-[5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]phenylurea (31) | C₂₄H₁₉N₅O₅ | 1,3,4-oxadiazole | Benzodioxole, 3-methoxyphenyl urea | Enhanced π-π interactions from benzodioxole | [9] |
| 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4d) | C₂₄H₂₀N₂O₅ | 1,3,4-oxadiazole | 2-Acetoxyphenyl, propanone backbone | 65.63% anti-inflammatory activity (in vitro) | [2] |
Key Structural Differences and Implications
Heterocyclic Core :
- The target’s 1,3,4-oxadiazole core (electron-deficient) contrasts with thiadiazole (e.g., ) or isoxazole (e.g., ) analogs. Oxadiazoles generally exhibit higher metabolic stability and stronger dipole moments, favoring membrane penetration .
- Thiadiazole-containing compounds (e.g., ) may have reduced stability due to sulfur’s susceptibility to oxidative metabolism.
Substituent Effects :
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target enhances electronegativity and bioavailability compared to 2-chlorophenyl in . Fluorine’s small size and high electronegativity improve binding to hydrophobic pockets .
- Methoxy Position : The 3-methoxyphenyl group in the target vs. 4-methoxy in alters steric interactions. Para-substitution may enhance symmetry in binding, while meta-substitution introduces torsional strain affecting conformation .
Linker Modifications :
- The ethyl linker in (4-methoxyphenethyl) increases molecular flexibility and lipophilicity compared to the rigid urea linkage in the target.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a substituted phenylurea moiety. A two-step approach is common:
Oxadiazole formation: Cyclization of acylhydrazides with activating agents (e.g., POCl₃) under reflux .
Urea coupling: Reacting the oxadiazole intermediate with 3-methoxyphenyl isocyanate in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl .
Optimization tips:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- Spectroscopy:
- Chromatography:
- Thermal analysis:
- Melting point: Compare with literature values (e.g., 180–182°C) to confirm identity .
Advanced: How should in vitro antiproliferative assays be designed, and what controls are essential?
Answer:
Assay design:
- Cell lines: Use diverse cancer models (e.g., MCF-7, HeLa, A549) and normal cells (e.g., HEK293) for selectivity evaluation .
- Dose range: Test concentrations from 0.1–100 µM over 48–72 hours.
- Endpoints: Measure viability via MTT or resazurin assays .
Controls: - Positive controls: Cisplatin or doxorubicin.
- Vehicle controls: DMSO (≤0.1% v/v).
- Blank wells: Subtract background absorbance.
Data interpretation: - Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Confirm apoptosis via Annexin V/PI staining or caspase-3 activation .
Advanced: What computational strategies predict target binding and mechanistic interactions?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR, tubulin). Focus on hydrogen bonds between the urea moiety and active-site residues .
- MD simulations: Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and conformational changes .
- Pharmacophore mapping: Identify critical features (e.g., oxadiazole as a hydrogen bond acceptor, methoxy group as a hydrophobic node) .
Validation: - Compare predicted binding energies with experimental IC₅₀ values.
- Mutagenesis studies to confirm key residue interactions .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Answer:
- Oxadiazole ring:
- Methoxyphenyl moiety:
Advanced: How can discrepancies in activity data across experimental models be resolved?
Answer:
- Source of contradictions:
- Variability in cell line genetic backgrounds (e.g., p53 status).
- Differences in assay conditions (e.g., serum concentration, incubation time).
Resolution strategies:
- Standardize protocols: Use identical cell passage numbers and media.
- Mechanistic profiling: Perform transcriptomics (RNA-seq) to identify pathway-specific responses .
- Orthogonal assays: Validate findings using clonogenic assays or 3D spheroid models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
